molecular formula C12H8N2O3 B1427352 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester CAS No. 1078130-59-2

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Cat. No.: B1427352
CAS No.: 1078130-59-2
M. Wt: 228.2 g/mol
InChI Key: HWPAIPTYSWLOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a high-purity chemical compound offered with a documented purity of 95% . It is a derivative of the quinoline family, characterized by a molecular formula of C12H8N2O3 and a molecular weight of 228.2 g/mol . This methyl ester is part of a class of 4-hydroxyquinoline-2-carboxylic acid derivatives, which are valuable scaffolds in medicinal chemistry and organic synthesis . The specific placement of the cyano group at the 6-position and the ester at the 2-position makes it a versatile building block for researchers. It can be used to develop more complex heterocyclic systems or for structure-activity relationship (SAR) studies, particularly in the search for new bioactive molecules . As a multifunctional intermediate, it is suitable for various reactions, including hydrolysis, amidation, and nucleophilic substitution. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-cyano-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAIPTYSWLOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with malonyl chloride in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 6-cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound 6-CN, 4-OH, 2-COOCH₃ C₁₂H₉N₂O₃ Hypothesized enzyme inhibition, drug development N/A
6-Fluoro-2-methyl-quinoline-4-carboxylic acid methyl ester 6-F, 2-CH₃, 4-COOCH₃ C₁₂H₁₀FNO₂ Antimicrobial activity, fluorinated analog stability
Methyl 4-chloro-6-methoxy-quinoline-2-carboxylate 4-Cl, 6-OCH₃, 2-COOCH₃ C₁₂H₁₀ClNO₃ Potential P-glycoprotein inhibition
4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester 4-OH, 2-CH₃, 6-COOCH₂CH₃ C₁₃H₁₃NO₃ Polymer modification, optical materials
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(3-CH₃-C₆H₄), 4-COOH C₁₇H₁₂ClNO₂ Safety concerns due to chloro substituents

Physicochemical Properties

  • Lipophilicity: The cyano group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to hydroxyl or methoxy analogs (LogP ~2.2–2.8) .
  • Stability: Fluorine and cyano substituents enhance metabolic stability but may reduce aqueous solubility compared to hydroxyl or carboxylic acid derivatives .

Biological Activity

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound features both cyano and hydroxyl groups, which enhance its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This compound's unique substitution patterns contribute to its biological activity, making it a subject of interest in various scientific fields, including pharmacology and agrochemistry.

Property Description
Molecular Weight 230.22 g/mol
Solubility Soluble in organic solvents; limited aqueous solubility
Functional Groups Cyano (-C≡N), Hydroxy (-OH), Carboxylic Acid (-COOH)

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoline derivatives can selectively target resistant bacterial strains while sparing normal cells. In vitro assays demonstrated that this compound inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various case studies. One study highlighted its selective cytotoxicity against doxorubicin-resistant cancer cell lines, suggesting that it may serve as a potent alternative in cancer therapy . The mechanism involves inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal fibroblasts.

The precise mechanism of action for this compound is not fully elucidated; however, related quinoline derivatives have been shown to inhibit key metabolic pathways in cancer cells. For example, quinaldic acid, a structurally similar compound, inhibits the oxidation of critical metabolites in mitochondrial respiration . This suggests a potential mechanism where this compound disrupts energy metabolism in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to 6-Cyano-4-hydroxy-quinoline demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
  • Cytotoxicity in Cancer Cells : In an experimental setup involving colon adenocarcinoma cell lines, 6-Cyano-4-hydroxy-quinoline exhibited selective toxicity towards resistant cells compared to sensitive counterparts, with IC50 values indicating substantial efficacy .

Future Directions

Research into the biological activities of this compound is ongoing, with future studies aimed at:

  • Elucidating the detailed mechanisms underlying its antimicrobial and anticancer effects.
  • Exploring its potential as a lead compound for drug development against resistant bacterial infections and various cancers.
  • Investigating its applications in agrochemicals for crop protection due to its bioactive properties.

Q & A

Q. What are the common synthetic routes for 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate yields quinoline intermediates, which can be further functionalized . Another approach involves acylating methylanthranilate derivatives (e.g., 4,5-dimethoxy-methylanthranilate) with methyl malonyl chloride under triethylamine catalysis, followed by base-catalyzed heterocyclization to form the quinoline core . Post-synthesis, esterification or hydrolysis steps (e.g., using 10% NaOH in methanol) may refine the final product .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:
  • Spectroscopic Analysis : ¹H/¹³C NMR in DMSO-d₆ to identify protons (e.g., hydroxy, cyano, and ester groups) and carbon environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₁H₉N₂O₃ for the parent structure).
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • X-ray Crystallography (if crystals are obtainable) to resolve stereochemistry .

Q. What safety precautions are recommended during handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, increasing reaction temperature (e.g., 90°C for Pfitzinger reactions) improves cyclization efficiency .
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis of the methyl ester) by controlling residence time and mixing .
  • Purification : Use gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water to isolate high-purity product .

Q. How to resolve contradictions in spectroscopic data between research groups?

  • Methodological Answer :
  • Orthogonal Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare to computational predictions (DFT calculations).
  • Solvent Effects : Note that DMSO-d₆ may shift hydroxy proton signals (δ 10-12 ppm) compared to CDCl₃ .
  • Batch Variability : Trace impurities (e.g., residual starting materials) can distort peaks; repeat synthesis with rigorously dried reagents .

Q. What strategies enable regioselective modification of the quinoline core?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the 4-hydroxy group (e.g., using TMSCl) to direct substitution at the 6-cyano position .
  • Electrophilic Aromatic Substitution : Utilize directing effects (e.g., meta-directing cyano groups) for halogenation or nitration at specific positions .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-carboxylic acid position .

Q. How to evaluate the compound’s biological activity in antimicrobial assays?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Mechanistic Studies : Perform molecular docking (PDB: bacterial DNA gyrase) to predict binding interactions .

Data Contradiction Analysis

  • Example : Conflicting reports on ester hydrolysis efficiency (60% vs. 86.5% yields) may arise from differences in base concentration (10% vs. 15% NaOH) or reaction time. Replicate conditions precisely and monitor by TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.